
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the thiosemicarbazone family. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-5-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiosemicarbazide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone involves its interaction with cellular targets. The compound can chelate metal ions, disrupting metal-dependent enzymes and processes. This chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . Additionally, the compound can inhibit the synthesis of nucleic acids and proteins, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-methylisatin thiosemicarbazone
- 3-aminopyridine-2-carbaldehyde thiosemicarbazide
- Bis-2-pyridyl ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazide
Uniqueness
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is unique due to its specific structural features, such as the isothiazolyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Propiedades
Número CAS |
3683-63-4 |
|---|---|
Fórmula molecular |
C7H10N4S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
[(E)-1-(3-methyl-1,2-thiazol-5-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S2/c1-4-3-6(13-11-4)5(2)9-10-7(8)12/h3H,1-2H3,(H3,8,10,12)/b9-5+ |
Clave InChI |
NJACTMXYONDRQF-WEVVVXLNSA-N |
SMILES isomérico |
CC1=NSC(=C1)/C(=N/NC(=S)N)/C |
SMILES canónico |
CC1=NSC(=C1)C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


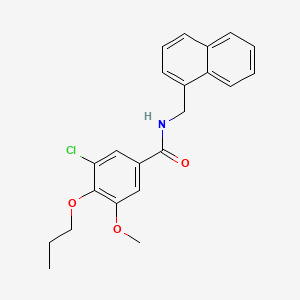
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
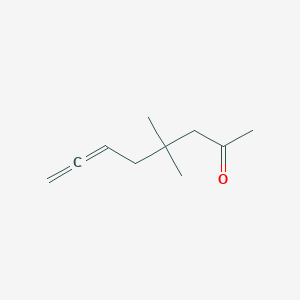

![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
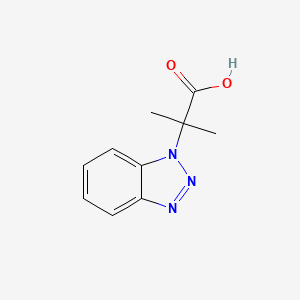
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
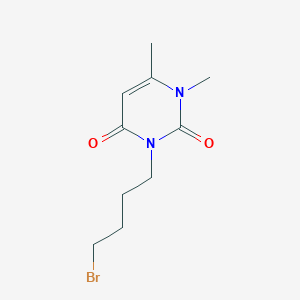
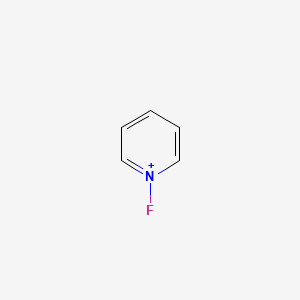
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
